4-(2-Nitrothiophen-3-yl)morpholine is a chemical compound that combines a morpholine ring with a 2-nitrothiophene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics due to its structural features that can interact with biological targets. The presence of both the nitro and thiophene groups may contribute to its pharmacological properties, making it a subject of interest in various scientific studies.
4-(2-Nitrothiophen-3-yl)morpholine is classified as an organic compound, specifically a heterocyclic compound due to the presence of the morpholine ring. It falls under the category of nitro compounds and thiophenes, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 4-(2-Nitrothiophen-3-yl)morpholine can be achieved through several methods, often involving multi-step reactions. One common approach includes the reaction of morpholine with suitable nitrothiophene derivatives.
Technical Details:
The molecular structure of 4-(2-Nitrothiophen-3-yl)morpholine consists of:
The molecular formula is CHNOS, with a molar mass of approximately 226.26 g/mol. The compound's structure can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its identity and purity.
4-(2-Nitrothiophen-3-yl)morpholine participates in various chemical reactions typical for compounds containing both nitro and heterocyclic functionalities.
Technical Details:
The mechanism of action for 4-(2-Nitrothiophen-3-yl)morpholine largely depends on its interactions with biological targets. The presence of the nitro group may facilitate hydrogen bonding or π-stacking interactions with target proteins or enzymes.
Studies have suggested that compounds with similar structures exhibit inhibitory activity against various enzymes, potentially through competitive inhibition mechanisms where they bind to active sites or allosteric sites within enzymes .
Relevant analyses such as FTIR (Fourier Transform Infrared Spectroscopy) and NMR provide insights into functional groups and molecular interactions .
4-(2-Nitrothiophen-3-yl)morpholine has potential applications in:
Research continues to explore its efficacy and safety profiles, particularly concerning its pharmacological applications .
4-(2-Nitrothiophen-3-yl)morpholine (CAS RN: 19991-86-7) is a hybrid heterocyclic compound featuring a nitrothiophene ring linked to a morpholine moiety. Historically, it emerged as a synthetic intermediate in the early 2000s, primarily serving as a precursor for aniline derivatives used in amide-coupling reactions for drug candidates. Its structural design leverages the established bioactivity of both morpholine and thiophene pharmacophores, which are prevalent in FDA-approved therapeutics. Morpholine-containing compounds constitute over 100 marketed drugs, including antidepressants (reboxetine) and antibacterials (levofloxacin) [2] [5]. Meanwhile, thiophene-based drugs account for 7% of sulfur-containing FDA approvals (2013–2023), spanning antipsychotics (olanzapine) and antiplatelets (ticlopidine) [3]. The discontinuation of commercial availability (e.g., Biosynth’s 3D-TGA61812) has not diminished its relevance, as it remains a template for optimizing pharmacokinetic properties in targeted therapies [1] [9].
Table 1: Physicochemical Profile of 4-(2-Nitrothiophen-3-yl)morpholine
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O₃S |
Molecular Weight | 214.24 g/mol |
Purity | ≥95% |
Key Structural Features | Nitrothiophene + Morpholine |
Primary Applications | Medicinal chemistry precursor |
The bioactivity of 4-(2-Nitrothiophen-3-yl)morpholine stems from synergistic contributions of its constituent pharmacophores:
Table 2: Pharmacophoric Contributions in Hybrid Compounds
Pharmacophore | Key Properties | Biological Roles |
---|---|---|
Morpholine | Solubility enhancement, BBB penetration, pKa ~7.4 | Enzymatic inhibition (kinases, cholinesterases) |
Nitrothiophene | Electron-withdrawing, redox activity, π-stacking | Substrate for metabolic activation, target binding |
Hybrid systems like 4-(2-Nitrothiophen-3-yl)morpholine exemplify rational drug design by merging pharmacophores with complementary properties. Such hybrids exhibit:
Table 3: Key Hybrid Heterocyclic Compounds in Drug Discovery
Compound Name | Therapeutic Role | Key Structural Features |
---|---|---|
4-(4-Nitrophenyl)thiomorpholine | Kinase inhibitors, antimycobacterials | Nitrophenyl + thiomorpholine |
OSI-930 | Anticancer (tyrosine kinase inhibitor) | Thiophene + aminopyridine |
Pyrimidine-morpholine hybrids | Anti-Alzheimer’s agents | Pyrimidine + morpholine |
Morpholine-thiazoles | Carbonic anhydrase inhibitors | Morpholine + thiazole |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7